molecular formula C11H19N3O B11740068 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Cat. No.: B11740068
M. Wt: 209.29 g/mol
InChI Key: VYEOVTOVVBEVJI-ONGXEEELSA-N
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Description

1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a complex organic compound featuring a pyrazole ring fused with an oxane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the oxane ring and finally the attachment of the amine group. Common reagents used in these reactions include ethyl hydrazine, oxirane derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2S,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine
  • 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine

Uniqueness: 1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine stands out due to its specific structural configuration, which may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[(2S,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanamine

InChI

InChI=1S/C11H19N3O/c1-2-14-10(5-6-13-14)11-9(8-12)4-3-7-15-11/h5-6,9,11H,2-4,7-8,12H2,1H3/t9-,11-/m0/s1

InChI Key

VYEOVTOVVBEVJI-ONGXEEELSA-N

Isomeric SMILES

CCN1C(=CC=N1)[C@@H]2[C@@H](CCCO2)CN

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)CN

Origin of Product

United States

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